
Experimental setup for ALD using
Tris(dimethylamido)aluminum(III)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tris(dimethylamido)aluminum(III)

Cat. No.: B1591162 Get Quote

Application Notes and Protocols for
Researchers
This document provides detailed application notes and experimental protocols for the use of

Tris(dimethylamido)aluminum(III), commonly known as TDMAA, as a precursor in Atomic

Layer Deposition (ALD) for the synthesis of high-purity aluminum oxide (Al₂O₃) and aluminum

nitride (AlN) thin films.

Introduction
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to

produce highly conformal and uniform films with precise thickness control at the atomic level.

The choice of precursor is critical to the quality of the deposited film.

Tris(dimethylamido)aluminum(III) (Al(N(CH₃)₂)₃ or TDMAA) has emerged as a valuable

alternative to the more conventional trimethylaluminum (TMA) precursor. A key advantage of

TDMAA is the absence of direct aluminum-carbon bonds, which can significantly reduce carbon

impurities in the resulting films, a common issue when using TMA.[1][2] TDMAA's high volatility,

good thermal stability, and high reactivity at low temperatures make it an excellent candidate

for depositing both aluminum oxide and aluminum nitride films for various applications in

microelectronics and materials science.[3][4][5]
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Precursor: Tris(dimethylamido)aluminum(III)
(TDMAA)
TDMAA is a white to yellow crystalline solid organoaluminum compound that is highly sensitive

to moisture and air.[6] It is essential to handle this precursor under an inert atmosphere (e.g.,

nitrogen or argon) to maintain its stability and purity.[6]

Property Value Reference

Chemical Formula C₆H₁₈AlN₃ [6]

Molecular Weight 159.21 g/mol [6]

Appearance White to yellow crystals [6]

Melting Point 82-84 °C [6][7]

Purity ≥ 98% [6]

Aluminum Content 16.6-17.3% [6]

Safety Precautions and Handling
TDMAA is a flammable, corrosive, and water-reactive compound.[6][7] It can cause severe skin

burns and eye damage.[8] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear flame-resistant clothing, chemical-

resistant gloves, and safety goggles or a face shield.[6][9]

Handling: All handling must be performed in a glovebox or under an inert gas atmosphere

(e.g., nitrogen, argon).[6][7] The workspace should be kept dry.[7]

Storage: Store in a tightly sealed, moisture-free container in a dry, cool, and well-ventilated

area, away from heat and sources of ignition.[6][9]

Spills: In case of a spill, do not use water.[7] Sweep up the solid material and place it into a

suitable container for disposal. Avoid generating dust.[9][10]
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First Aid: In case of skin contact, brush off loose particles and immediately flush with water.

[8] For eye contact, rinse cautiously with water for several minutes.[9] In case of inhalation,

move the person to fresh air.[6] In all cases of exposure, seek immediate medical attention.

[9]

Experimental Workflow and Setup
The ALD process consists of sequential, self-limiting surface reactions. A typical ALD cycle

involves four distinct steps: precursor pulse, inert gas purge, co-reactant pulse, and a final inert

gas purge. This cycle is repeated to grow a film of the desired thickness.

One ALD Cycle

Step 1: TDMAA Pulse
(Precursor Adsorption)

Step 2: Inert Gas Purge
(Remove Excess Precursor)

Step 3: Co-reactant Pulse
(Surface Reaction)

Step 4: Inert Gas Purge
(Remove Byproducts)

Repeat Cycle?

Film GrowthStart

Yes End
No

Click to download full resolution via product page

A typical workflow for an Atomic Layer Deposition (ALD) cycle.

Experimental Protocols
The following protocols outline the deposition of aluminum oxide and aluminum nitride films

using TDMAA. Parameters may need to be optimized based on the specific ALD reactor

configuration.

This protocol describes the thermal deposition of Al₂O₃ using TDMAA and water (H₂O) as the

co-reactant.

Methodology:

Load the substrate into the ALD reactor chamber.

Heat the substrate to the desired deposition temperature (e.g., 250 °C).
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Heat the TDMAA precursor in a bubbler to a stable temperature (e.g., 90 °C) to ensure

sufficient vapor pressure.

Initiate the ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge the chamber with

an inert gas (e.g., N₂) to remove unreacted precursor and byproducts. c. Pulse H₂O vapor

into the chamber to react with the surface-adsorbed TDMAA. d. Purge the chamber again

with inert gas.

Repeat the cycle until the target film thickness is achieved.

Parameter Value Reference

Precursor
Tris(dimethylamido)aluminum(I

II) (TDMAA)
[1]

Co-reactant Deionized Water (H₂O) [1]

Substrate Temperature 250 °C [1]

TDMAA Bubbler Temperature 90 °C [1]

TDMAA Pulse Time 4 s (saturating) [1]

H₂O Pulse Time Varies by reactor (e.g., 0.06 s) [11]

Purge Gas High-purity Nitrogen (N₂) [1]

Purge Time Varies by reactor (e.g., 5-20 s) [11][12]

This protocol uses a nitrogen plasma as the co-reactant to deposit AlN, which can offer benefits

such as lower deposition temperatures and different film properties compared to thermal

processes.

Methodology:

Load the substrate into the PE-ALD reactor.

Heat the substrate to the deposition temperature (e.g., 250 °C).

Heat the TDMAA bubbler to 90 °C.
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Begin the PE-ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge the chamber

with inert gas. c. Introduce nitrogen gas and ignite the plasma to create reactive nitrogen

species. d. Purge the chamber with inert gas.

Repeat the cycle for the desired film thickness.

Parameter Value Reference

Precursor
Tris(dimethylamido)aluminum(I

II) (TDMAA)
[1]

Co-reactant Nitrogen (N₂) Plasma [1]

Substrate Temperature 250 °C [1]

TDMAA Bubbler Temperature 90 °C [1]

TDMAA Pulse Time 4 s (saturating) [1]

Plasma Gas
Nitrogen (N₂) / Argon (Ar)

mixture
[2]

Plasma Power 2400 - 2800 W [1][2]

Plasma Pulse Time 8 s [1]

Purge Gas
High-purity Nitrogen (N₂) or

Argon (Ar)
[1]

This protocol details the thermal deposition of AlN using TDMAA and ammonia (NH₃) as the

nitrogen source.

Methodology:

Load the substrate into the ALD reactor.

Heat the substrate to the deposition temperature within the ALD window (e.g., 150-300 °C).

Heat the TDMAA bubbler to a suitable temperature (e.g., 120 °C).
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Execute the ALD cycles. a. Pulse TDMAA vapor into the chamber. b. Purge with inert gas. c.

Pulse NH₃ gas into the chamber. d. Purge with inert gas.

Repeat the cycle until the desired thickness is achieved.

Parameter Value Reference

Precursor
Tris(dimethylamido)aluminum(I

II) (TDMAA)
[2]

Co-reactant Ammonia (NH₃) [2]

Substrate Temperature 150 - 300 °C [2]

TDMAA Bubbler Temperature 120 °C [2]

TDMAA Pulse Time 4 s [2]

NH₃ Pulse Time 12 s [2]

Purge Gas High-purity Nitrogen (N₂) [2]

Chamber Pressure 4 mbar [2]

Reaction Mechanisms
The ALD process relies on self-limiting surface reactions. During the TDMAA pulse, the

precursor chemisorbs onto the substrate surface. In the subsequent co-reactant pulse, the

ligands from the adsorbed precursor are removed, completing one monolayer of the desired

material.

For AlN deposition with NH₃, the primary reactions are transamination and hydrogenation,

which facilitate the ligand exchange.[3]
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Half-Reaction A: TDMAA Pulse

Half-Reaction B: Co-reactant Pulse

Initial Surface
(-OH or -NH₂ groups)

Surface-Al(NMe₂)₂
+ HNMe₂ (gas)

Al(NMe₂)₃ (gas)

Chemisorption

Surface-Al(NMe₂)₂

New Surface
(Al-O or Al-N)

+ 2 HNMe₂ (gas)

H₂O or NH₃ (gas)

Reaction

Click to download full resolution via product page

Generalized surface reaction pathways for ALD using TDMAA.

Summary of Quantitative Data
The use of TDMAA allows for the deposition of high-purity films with consistent growth rates.
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Film Type
Deposition
Method

Temperatur
e

Growth Per
Cycle (GPC)

Film Purity
(Carbon
Impurity)

Reference

Al₂O₃

Thermal

(TDMAA +

H₂O)

250 °C Not specified ~1.4% [5]

AlN

PE-ALD

(TDMAA + N₂

Plasma)

250 °C 0.8 Å/cycle ~1% [1]

AlN

ALA (TDMAA

+ N₂H₄ + Ar

Plasma)

400 °C Not specified <2% [12]

Note: The film grown via PE-ALD was identified as an aluminum oxynitride due to oxygen

presence, though carbon content remained low.[1][5]

Conclusion
Tris(dimethylamido)aluminum(III) is a highly effective precursor for the ALD of aluminum-

based thin films. Its primary advantage lies in the deposition of films with significantly lower

carbon contamination compared to traditional alkyl-aluminum precursors like TMA.[1] The

protocols provided herein offer a starting point for researchers to develop high-quality Al₂O₃

and AlN films for applications demanding high purity and precision. Proper safety measures

must be rigorously followed when handling this reactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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